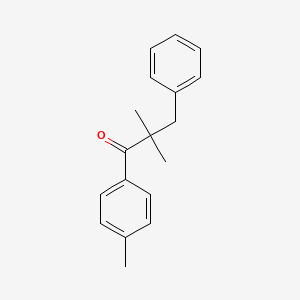
2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one is an organic compound with a complex structure. It is characterized by the presence of a dimethyl group, a methylphenyl group, and a phenyl group attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Friedel-Crafts acylation of 4-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of biochemical processes, such as inhibition or activation of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-1-phenylpropan-1-one
- 4-Methyl-2,2-dimethyl-1-phenylpropan-1-one
- 3-Phenyl-2,2-dimethylpropan-1-one
Uniqueness
2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one is unique due to the presence of both a methylphenyl and a phenyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This structural uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
113598-55-3 |
|---|---|
Fórmula molecular |
C18H20O |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H20O/c1-14-9-11-16(12-10-14)17(19)18(2,3)13-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
Clave InChI |
XGISNQVULPYDMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
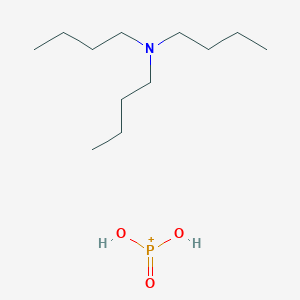
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
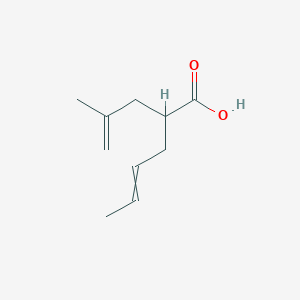
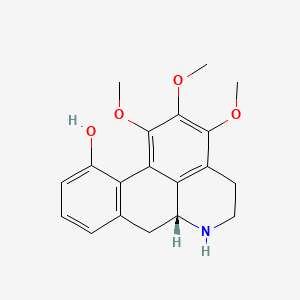
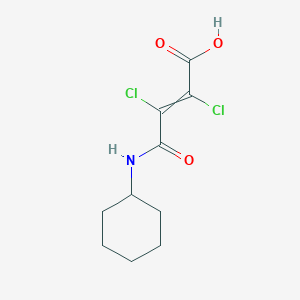
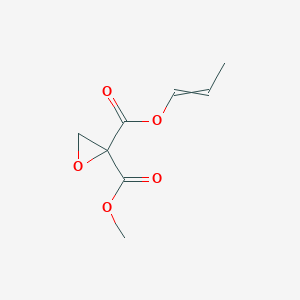
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
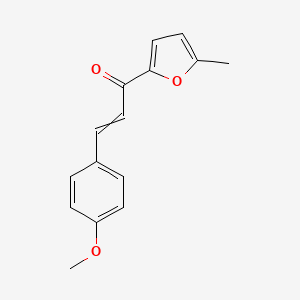

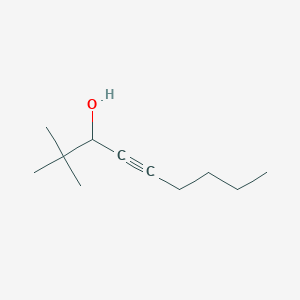

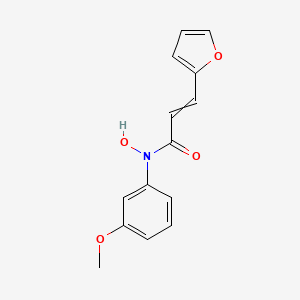
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
